molecular formula C10H7ClN2O B1409187 N-Hydroxyquinoline-6-carbimidoyl chloride CAS No. 748709-00-4

N-Hydroxyquinoline-6-carbimidoyl chloride

Cat. No. B1409187
CAS RN: 748709-00-4
M. Wt: 206.63 g/mol
InChI Key: DIMCRNMCHZWYNQ-RAXLEYEMSA-N
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Description

N-Hydroxyquinoline-6-carbimidoyl chloride (NHC) is an organic compound with a wide range of applications in the scientific research field. It is a versatile reagent that is used in a variety of chemical reactions, particularly in the synthesis of organic compounds. NHC can also be used in the preparation of various pharmaceuticals and in the development of new drugs. It has been extensively studied for its potential uses in biochemical and physiological research, and its use in laboratory experiments has been steadily increasing.

Scientific Research Applications

Synthesis and Chemistry

  • Copper-Catalyzed Hydroxylation : 8-Hydroxyquinolin-N-oxide, a related compound, has been used as an efficient ligand in copper-catalyzed hydroxylation of aryl iodides, bromides, and chlorides. This methodology is significant for the direct transformation of aryl halides to phenols and alkyl aryl ethers, showcasing excellent functional group tolerance and selectivity (Yang et al., 2011).

  • Nonlinear Optical Study : 1-(Carboxymethyl)-8-hydroxyquinolin-1-ium chloride, a compound structurally similar to N-Hydroxyquinoline-6-carbimidoyl chloride, exhibits notable nonlinear optical properties. These properties are significant for future optical devices applications (Zidan et al., 2016).

  • Quinoline–Imidazolium Adducts : Hydroxyquinolin-3-ylmethylimidazolium adducts, similar in structure to N-Hydroxyquinoline-6-carbimidoyl chloride, have been prepared and show potential in CC bond forming reactions, crucial for organic synthesis (Laali et al., 2014).

Applications in Coordination Chemistry

  • Metallosupramolecular Chemistry : 8-Hydroxyquinoline, a core component of N-Hydroxyquinoline-6-carbimidoyl chloride, is utilized in coordination chemistry, especially for creating supramolecular sensors, emitting devices, or self-assembled aggregates (Albrecht et al., 2008).

  • Solid Phase Extractant in Metal Ion Determination : Hydroxyquinoline functionalized cellulose, closely related to N-Hydroxyquinoline-6-carbimidoyl chloride, has been used as a solid phase extractant for the determination of various metal ions, demonstrating its utility in analytical chemistry (Gurnani et al., 2003).

Potential in Photochemistry and Photobiology

  • Photoacids : N-Oxidation of hydroxyquinolines, closely related to N-Hydroxyquinoline-6-carbimidoyl chloride, leads to a significant increase in excited-state acidity, making them relevant in photochemistry and photobiology (Solntsev et al., 2005).

  • Fluorescence Quenching for Chloride Ion Sensing : The quenching of fluorescence intensity of protonated forms of 6-methoxyquinoline, structurally akin to N-Hydroxyquinoline-6-carbimidoyl chloride, can be used for sensing chloride ion in aqueous media (Mehata & Tripathi, 2002).

Biomedical and Environmental Applications

  • Polymeric Chemosensor for Chloride Detection : A polymeric film with chemically anchored 6-methoxyquinoline groups, similar to N-Hydroxyquinoline-6-carbimidoyl chloride, has been developed for detecting and quantifying chloride in human sweat, indicating potential applications in medical diagnostics (Vallejos et al., 2018).

  • Photolabile Protecting Group : 8-bromo-7-hydroxyquinoline, a compound structurally related to N-Hydroxyquinoline-6-carbimidoyl chloride, has been used as a photolabile protecting group, demonstrating potential applications in biological studies (Fedoryak & Dore, 2002).

properties

IUPAC Name

(6Z)-N-hydroxyquinoline-6-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-10(13-14)8-3-4-9-7(6-8)2-1-5-12-9/h1-6,14H/b13-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMCRNMCHZWYNQ-RAXLEYEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=NO)Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C(=N/O)/Cl)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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